molecular formula C12H19N5 B15051419 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15051419
M. Wt: 233.31 g/mol
InChI Key: VZARQXGIQTTXHS-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups, connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methylene bridge, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antileishmanial and antimalarial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival . The compound’s structure allows it to fit into the active site of the enzyme, forming stable interactions that prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 1-methyl-1H-pyrazol-5-amine
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-12(10(2)7-15-17)9-13-8-11-5-6-14-16(11)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

VZARQXGIQTTXHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=NN2C

Origin of Product

United States

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